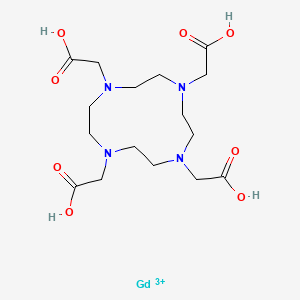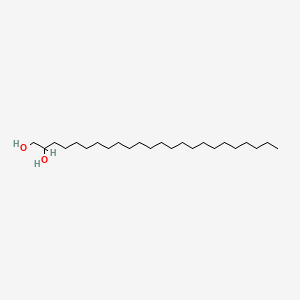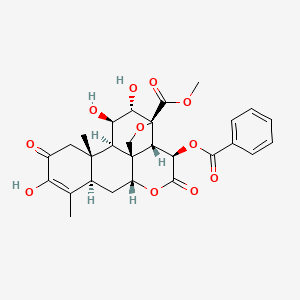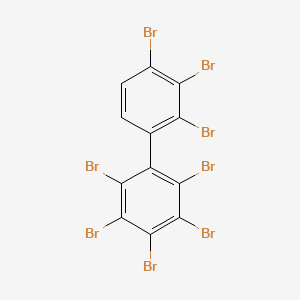
八溴联苯
描述
Octabromobiphenyl, also known as Octabromobiphenyl, is a useful research compound. Its molecular formula is C12H2Br8 and its molecular weight is 785.4 g/mol. The purity is usually 95%.
The exact mass of the compound Octabromobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in methylene chloride and benzenein water, 20-30 ug/kg at 25 °c. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Octabromobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octabromobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
阻燃剂应用
- 八溴联苯 (OBB) 是一种溴化阻燃剂,由于其在降低可燃性方面的功效,被广泛应用于各个行业。它已被纳入电气和纺织应用中,特别是在阻燃橡胶化合物的制造中。这种广泛使用归因于其在预防火灾和提高产品安全方面的有效性 (Thuresson、Bergman 和 Jakobsson,2005 年)。
环境和健康影响研究
- 研究强调了 OBB 在各种生物系统中的积累和潜在健康影响。例如,研究表明,OBB 会积聚在身体脂肪中,并且高剂量会导致肝脏肿大。它因其低急性毒性而闻名,但由于其潜在的长期影响,包括生物蓄积和环境持久性的可能性,引起了人们的担忧 (Waritz 等人,1977 年)。
代谢和生物蓄积研究
- OBB 在动物中的生物蓄积和代谢命运已被广泛研究。发现它储存在身体脂肪中,导致暴露后大鼠的肝功能和结构发生明显变化。这些研究对于了解 OBB 的长期环境和健康影响至关重要 (Norris 等人,1975 年)。
环境降解和转化
- 在环境中,OBB 会经历各种降解过程。研究表明,在某些条件下,OBB 可以降解为低溴化联苯醚,这可能对环境和健康产生不同的影响。了解这些转化途径对于评估 OBB 的长期环境影响至关重要 (Gerecke 等人,2005 年)。
合成和化学分析
- 研究还包括 OBB 及其同类物的合成和结构解析。这包括开发用于在分析、毒理学和稳定性研究中使用特定溴化化合物的合成方法。这些努力有助于更深入地了解 OBB 的化学性质和潜在应用 (Teclechiel 等人,2007 年)。
作用机制
Target of Action
Octabromobiphenyl primarily targets the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
Octabromobiphenyl interacts with its target, the AhR, by binding to it. This binding activates the AhR, which in turn initiates the transcriptional upregulation of a number of genes . This results in changes in biochemical and endocrine pathways, cell cycle regulation, morphogenesis, oxidative stress response, and various other processes .
Biochemical Pathways
The predominant interaction of Octabromobiphenyl is believed to involve the AhR . Upon activation, the AhR initiates the transcriptional upregulation of a number of genes, affecting biochemical and endocrine pathways, cell cycle regulation, morphogenesis, oxidative stress response, and various other processes .
Pharmacokinetics
It is known that octabromobiphenyl is a persistent organic pollutant, indicating that it is resistant to environmental degradation and can accumulate in the environment and in organisms .
Result of Action
The result of Octabromobiphenyl’s action involves mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Action Environment
Octabromobiphenyl is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is used in conjunction with antimony trioxide as a flame retardant in the housings of electrical and electronic equipment . The use of octabromobiphenyl is banned or restricted in most areas due to its toxicity and persistence in the environment . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Octabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of octabromobiphenyl is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to octabromobiphenyl, the aryl hydrocarbon receptor translocates to the nucleus, where it binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding activates the transcription of various phase I and phase II xenobiotic metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1). These enzymes play a crucial role in the detoxification and metabolism of xenobiotic compounds .
Cellular Effects
Octabromobiphenyl exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the aryl hydrocarbon receptor by octabromobiphenyl can lead to alterations in the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress response. Additionally, octabromobiphenyl can disrupt cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of octabromobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, octabromobiphenyl binds to the aryl hydrocarbon receptor, leading to the activation of xenobiotic response elements and subsequent transcription of detoxifying enzymes. This interaction not only mediates the biochemical and toxic effects of octabromobiphenyl but also influences various cellular processes, including cell cycle regulation and apoptosis. Furthermore, octabromobiphenyl can inhibit or activate specific enzymes, thereby modulating their activity and impacting cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octabromobiphenyl can change over time due to its stability, degradation, and long-term impact on cellular function. Octabromobiphenyl is relatively stable under standard laboratory conditions, but it can undergo degradation through various pathways, including photodegradation and microbial degradation. Long-term exposure to octabromobiphenyl has been associated with persistent alterations in gene expression, enzyme activity, and cellular metabolism. These changes can have lasting effects on cellular function, even after the removal of the compound .
Dosage Effects in Animal Models
The effects of octabromobiphenyl vary with different dosages in animal models. At low doses, octabromobiphenyl may induce mild biochemical and cellular changes, while higher doses can lead to more pronounced effects, including toxicity and adverse outcomes. Threshold effects have been observed, where specific dosages are required to elicit certain biological responses. High doses of octabromobiphenyl can result in toxic effects, such as liver damage, endocrine disruption, and immunotoxicity. These findings highlight the importance of dose-dependent studies to understand the full spectrum of octabromobiphenyl’s effects .
Metabolic Pathways
Octabromobiphenyl is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and detoxification. The primary metabolic pathway for octabromobiphenyl involves its hydroxylation by cytochrome P450 enzymes, particularly CYP1A1. This hydroxylation process generates hydroxylated metabolites, which can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. These metabolic transformations play a crucial role in reducing the toxicity and persistence of octabromobiphenyl in biological systems .
Transport and Distribution
The transport and distribution of octabromobiphenyl within cells and tissues are mediated by various transporters and binding proteins. Octabromobiphenyl can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cells, it can bind to intracellular proteins, such as cytosolic binding proteins, which facilitate its transport to specific cellular compartments. The distribution of octabromobiphenyl within tissues is influenced by factors such as lipid solubility, tissue affinity, and the presence of specific transporters. These factors determine the localization and accumulation of octabromobiphenyl in different tissues .
Subcellular Localization
Octabromobiphenyl exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize to cellular membranes, including the plasma membrane and organelle membranes. This localization is facilitated by its lipophilic nature and interactions with membrane-associated proteins. Additionally, octabromobiphenyl can undergo post-translational modifications, such as phosphorylation, which can influence its targeting to specific subcellular compartments. The subcellular localization of octabromobiphenyl plays a crucial role in determining its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4-tribromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRKXFLZSRHAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871357 | |
| Record name | 2,2',3,3',4,4',5,6-Octabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
| Record name | Octabromobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6424 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in methylene chloride and benzene, In water, 20-30 ug/kg at 25 °C | |
| Record name | OCTABROMOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7X10-11 mm Hg at 28 °C | |
| Record name | OCTABROMOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
27858-07-7, 2181003-05-2 | |
| Record name | Octabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027858077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, ar,ar,ar,ar,ar',ar',ar',ar'-octabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',3,3',4,4',5,6-Octabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabromo(tetrabromophenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTABROMOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200-250 °C | |
| Record name | OCTABROMOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



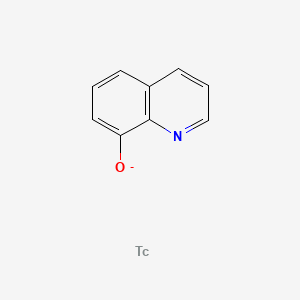
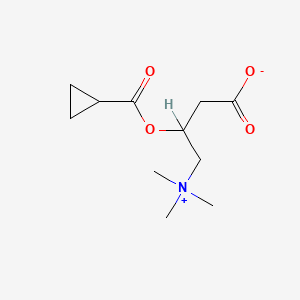

![Hexadecasodium;[2-[6-[methyl-[2-[methyl-[2,3,5,6-tetrasulfonatooxy-4-[3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]ethyl]amino]-6-oxo-1,2,4,5-tetrasulfonatooxyhexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B1228318.png)
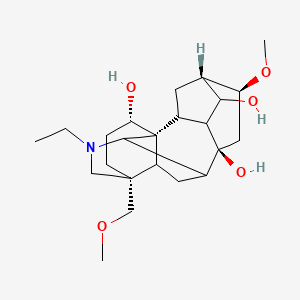
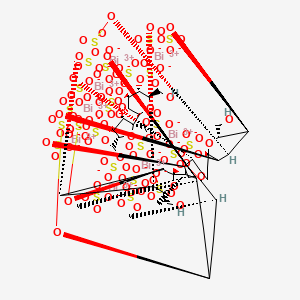
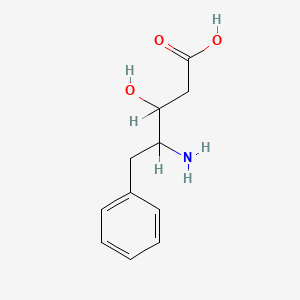

![2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1228326.png)
